[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodamine B can be synthesized through several methods. One common synthetic route involves the condensation of 3-aminophenol with phthalic anhydride, followed by alkylation with diethylamine . The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In industrial settings, Rhodamine B is produced on a large scale using similar synthetic routes but optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Rhodamine B undergoes various chemical reactions, including:
Oxidation: Rhodamine B can be oxidized to form different derivatives, which may alter its fluorescence properties.
Reduction: Reduction reactions can convert Rhodamine B into colorless leuco compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the xanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces leuco Rhodamine B .
Scientific Research Applications
Rhodamine B has a wide range of scientific research applications, including:
Fluorescent Labeling: Used as a fluorescent dye in microscopy and flow cytometry.
Laser Dyes: Employed in dye lasers due to its strong fluorescence.
Biomarkers: Utilized as a biomarker in biological studies.
Chemical Sensors: Incorporated into sensors for detecting various analytes.
Medical Imaging: Applied in medical imaging techniques to visualize biological structures.
Mechanism of Action
Rhodamine B exerts its effects primarily through its fluorescence properties. When excited by light, the compound emits fluorescence, which can be detected and measured. This property is utilized in various applications, such as imaging and sensing . The molecular targets and pathways involved depend on the specific application, but generally, Rhodamine B interacts with biological molecules or materials to produce a detectable signal .
Comparison with Similar Compounds
Similar Compounds
Rhodamine 6G: Another xanthene dye with similar fluorescence properties but different spectral characteristics.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.
Texas Red: A sulfonated derivative of Rhodamine B with enhanced water solubility.
Uniqueness
Rhodamine B is unique due to its strong fluorescence, high stability, and versatility in various applications. Its ability to function in different environments and its compatibility with various detection methods make it a valuable tool in scientific research .
Properties
Molecular Formula |
C21H27Cl4FeN2O |
---|---|
Molecular Weight |
521.1 g/mol |
IUPAC Name |
[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride |
InChI |
InChI=1S/C21H27N2O.4ClH.Fe/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;;;;;/h9-15H,5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 |
InChI Key |
SUVPQRYDMCNTPV-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-].Cl[Fe](Cl)Cl |
Origin of Product |
United States |
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